molecular formula C8H11F7N2 B13535126 1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine

1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine

Cat. No.: B13535126
M. Wt: 268.18 g/mol
InChI Key: OJGQENHCTGGTIR-UHFFFAOYSA-N
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Description

1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine is a fluorinated organic compound that belongs to the class of piperazines. It is characterized by the presence of a heptafluorobutyl group attached to the piperazine ring. This compound is of interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and low dielectric constants. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine typically involves the reaction of piperazine with 1-bromo-2,2,3,3,4,4,4-heptafluorobutane under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom bonded to the bromine in 1-bromo-2,2,3,3,4,4,4-heptafluorobutane, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMSO), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as low refractive index and high thermal stability.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new therapeutic agents.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants that require high chemical resistance and durability.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The fluorinated group enhances the compound’s lipophilicity, allowing it to penetrate lipid bilayers more effectively. This property is particularly useful in drug delivery applications, where the compound can facilitate the transport of active pharmaceutical ingredients across cell membranes. Additionally, the piperazine ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

1-(2,2,3,3,4,4,4-Heptafluorobutyl)piperazine can be compared with other fluorinated piperazines and related compounds:

    2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Similar in structure but used primarily in polymer synthesis.

    2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another related compound used in the production of fluorinated polymers.

    2,2,3,3,4,4,4-Heptafluorobutylamine: Shares the heptafluorobutyl group but differs in its amine functionality, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the piperazine ring with the heptafluorobutyl group, providing a balance of chemical stability, reactivity, and biological activity that is not commonly found in other compounds.

Properties

Molecular Formula

C8H11F7N2

Molecular Weight

268.18 g/mol

IUPAC Name

1-(2,2,3,3,4,4,4-heptafluorobutyl)piperazine

InChI

InChI=1S/C8H11F7N2/c9-6(10,7(11,12)8(13,14)15)5-17-3-1-16-2-4-17/h16H,1-5H2

InChI Key

OJGQENHCTGGTIR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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